molecular formula C8H19BrN2OS B12742254 Leucinamide, N-(2-mercaptoethyl)-, hydrobromide CAS No. 120626-96-2

Leucinamide, N-(2-mercaptoethyl)-, hydrobromide

Cat. No.: B12742254
CAS No.: 120626-96-2
M. Wt: 271.22 g/mol
InChI Key: JGNCHMMUAIWTOO-FJXQXJEOSA-N
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Description

Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is a chemical compound that features a leucinamide backbone with a mercaptoethyl group attached. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucinamide, N-(2-mercaptoethyl)-, hydrobromide typically involves the reaction of leucinamide with 2-mercaptoethanol in the presence of hydrobromic acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-30°C.

    Solvent: Common solvents include methanol or ethanol.

    Catalysts: Acid catalysts like hydrobromic acid are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Leucinamide, N-(2-mercaptoethyl)-, hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The mercaptoethyl group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break disulfide bonds.

    Substitution: The hydrobromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine.

    Reducing Agents: Dithiothreitol or sodium borohydride.

    Substitution Reagents: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted leucinamide derivatives.

Scientific Research Applications

Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving protein structure and function, particularly in the formation and breaking of disulfide bonds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Leucinamide, N-(2-mercaptoethyl)-, hydrobromide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Mercaptoethyl)acetamide: Similar structure but with an acetamide group instead of leucinamide.

    N-(2-Mercaptoethyl)octadecanamide: Similar mercaptoethyl group but with a longer carbon chain.

    N,N’-bis-(2-mercaptoethyl)isophthalamide: Contains two mercaptoethyl groups and is used as a chelating agent.

Uniqueness

Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is unique due to its specific combination of leucinamide and mercaptoethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over disulfide bond formation and reduction.

Properties

CAS No.

120626-96-2

Molecular Formula

C8H19BrN2OS

Molecular Weight

271.22 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-(2-sulfanylethyl)pentanamide;hydrobromide

InChI

InChI=1S/C8H18N2OS.BrH/c1-6(2)5-7(9)8(11)10-3-4-12;/h6-7,12H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1

InChI Key

JGNCHMMUAIWTOO-FJXQXJEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCS)N.Br

Canonical SMILES

CC(C)CC(C(=O)NCCS)N.Br

Origin of Product

United States

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